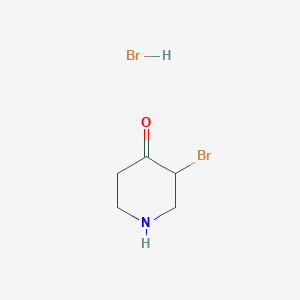

3-Bromopiperidin-4-one hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromopiperidin-4-one hydrobromide is a chemical compound with the molecular formula C5H9Br2NO and a molecular weight of 258.94 g/mol . It is a brominated derivative of piperidinone, a six-membered heterocyclic compound containing nitrogen. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopiperidin-4-one hydrobromide typically involves the bromination of piperidin-4-one. One common method includes the reaction of piperidin-4-one with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

For large-scale industrial production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromopiperidin-4-one hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Reduction Reactions: The compound can be reduced to form piperidin-4-one or other reduced derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as piperidin-4-one N-oxide.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products Formed

Substitution: Various substituted piperidinones.

Reduction: Piperidin-4-one and its derivatives.

Oxidation: Piperidin-4-one N-oxide and related compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromopiperidin-4-one hydrobromide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-Bromopiperidin-4-one hydrobromide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The nitrogen atom in the piperidinone ring can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromopiperidine hydrobromide

- 1-Benzyl-3-bromopiperidin-4-one hydrobromide

- 2-Bromoethylamine hydrobromide

Uniqueness

3-Bromopiperidin-4-one hydrobromide is unique due to its specific bromination at the 3-position of the piperidinone ring. This specific substitution pattern imparts distinct chemical properties and reactivity compared to other brominated piperidine derivatives .

Biologische Aktivität

3-Bromopiperidin-4-one hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings. The focus will be on the compound's role in various biological contexts, particularly in cancer research and viral infections.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a bromine atom at the 3-position and a carbonyl group at the 4-position. Its molecular formula is C₅H₈Br₂N₁O, and it has a molecular weight of approximately 227.93 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds containing the piperidine scaffold can exhibit significant cytotoxic effects against various cancer cell lines.

- Apoptosis Induction : Piperidine derivatives have been shown to increase the expression of pro-apoptotic genes such as p53 and Bax, leading to enhanced apoptosis in cancer cells .

- Cell Cycle Arrest : These compounds can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation .

- Molecular Docking Studies : Computational studies suggest that these compounds interact with key proteins involved in cancer cell survival and proliferation, such as those in the PI3K/AKT/mTOR pathway .

Antiviral Activity

Research has also explored the antiviral properties of piperidine derivatives, particularly against Hepatitis C virus (HCV).

Efficacy Against HCV

- Inhibition of Viral Replication : Studies have shown that certain piperidine derivatives inhibit HCV replication effectively, with EC50 values indicating potent antiviral activity (e.g., around 2 μM) without significant cytotoxicity .

- Mechanism of Action : The antiviral effects are believed to occur at stages following viral replication, particularly during the assembly or secretion phases of the viral life cycle .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | Cell Line/Model | EC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | Various cancer cell lines | <10 | Induces apoptosis; cell cycle arrest |

| Antiviral | HCV-infected cells | 2.03 | Inhibits viral assembly/secretion |

| Molecular Docking | Target proteins (e.g., PI3K) | - | Binds to active sites of key proteins |

Case Study 1: Anticancer Activity

In a study evaluating a series of piperidine derivatives, researchers synthesized multiple analogs to assess their cytotoxic effects on leukemia and myeloma cell lines. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis through upregulation of apoptotic markers .

Case Study 2: Antiviral Screening

Another research effort focused on screening a library of piperidine compounds for antiviral activity against HCV. The study identified several promising candidates that demonstrated effective inhibition at low concentrations while maintaining low toxicity levels .

Eigenschaften

IUPAC Name |

3-bromopiperidin-4-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO.BrH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXCMWXGWPQSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557233 |

Source

|

| Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118652-88-3 |

Source

|

| Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.